molecular formula C17H12N4O3S B11467320 3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11467320
M. Wt: 352.4 g/mol
InChI Key: BGXCGHHJQFRHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a methoxyphenyl group, and a triazolothiadiazole core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: It is investigated for use in material science, such as in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its triazolothiadiazole core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H12N4O3S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12N4O3S/c1-22-12-5-2-10(3-6-12)16-20-21-15(18-19-17(21)25-16)11-4-7-13-14(8-11)24-9-23-13/h2-8H,9H2,1H3

InChI Key

BGXCGHHJQFRHKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.